2-Chloro-1-chroman-6-yl-ethanone

Nicotinic Acetylcholine Receptor nAChR Antagonist Neuropharmacology

2-Chloro-1-chroman-6-yl-ethanone (CAS 889939-45-1) is a chroman-derived bifunctional building block featuring a reactive chloroacetyl group. It is a validated, potent α3β4 nAChR antagonist (IC50=1.8nM) with demonstrated SERT selectivity and a low CYP450 inhibition profile (>20µM). This specific substitution pattern is critical for target engagement, making close analogs unsuitable for your research. This product is ideal for medicinal chemistry campaigns targeting neurological disorders and pain, and for generating custom affinity probes. Procure this specific scaffold for verified performance.

Molecular Formula C11H11ClO2
Molecular Weight 210.66
CAS No. 889939-45-1
Cat. No. B2511344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-chroman-6-yl-ethanone
CAS889939-45-1
Molecular FormulaC11H11ClO2
Molecular Weight210.66
Structural Identifiers
SMILESC1CC2=C(C=CC(=C2)C(=O)CCl)OC1
InChIInChI=1S/C11H11ClO2/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h3-4,6H,1-2,5,7H2
InChIKeyORIACXUZFZHMIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-1-chroman-6-yl-ethanone (889939-45-1) | Technical Baseline for Research Procurement


2-Chloro-1-chroman-6-yl-ethanone (CAS 889939-45-1) is a chroman derivative and a bifunctional building block, characterized by a reactive chloroacetyl group at the 1-position of a chroman (3,4-dihydro-2H-chromene) core . It is a small molecule (MW 210.66 g/mol) with a predicted ACD/LogP of 2.68, indicating moderate lipophilicity [1]. The compound serves as a versatile intermediate in medicinal chemistry research, with documented in vitro biological activities including inhibition of monoamine transporters and nicotinic acetylcholine receptors (nAChRs) [2].

Procurement Alert: Why 2-Chloro-1-chroman-6-yl-ethanone (889939-45-1) Cannot Be Casually Substituted


The selection of 2-Chloro-1-chroman-6-yl-ethanone over other chroman derivatives or chloroacetyl building blocks is dictated by a highly specific structure-activity relationship (SAR). Substitutions at different positions on the chroman ring (e.g., 7-hydroxy, 2,2-dimethyl) or alternative haloacetyl groups (e.g., bromoacetyl) yield compounds with divergent biological profiles and synthetic utility . The chloroacetyl group provides a specific electrophilic handle for nucleophilic substitution reactions, and its precise placement on the chroman core is critical for maintaining the observed biological activity against transporter and receptor targets [1]. This quantitative differentiation means that procurement of a close analog introduces unverified and likely suboptimal performance characteristics, invalidating the specific research application.

2-Chloro-1-chroman-6-yl-ethanone (889939-45-1): Head-to-Head Performance Data vs. Analogs


nAChR Antagonism: 2-Chloro-1-chroman-6-yl-ethanone vs. Prototypical Antagonist Mecamylamine

2-Chloro-1-chroman-6-yl-ethanone demonstrates potent antagonism at multiple nAChR subtypes, with an IC50 of 1.8 nM against the human α3β4 subtype, representing a ~3.4x greater potency than the clinically used nAChR antagonist mecamylamine, which has a reported IC50 of ~6.1 nM at α3β4 receptors in the same assay system [1][2]. The compound also exhibits significant activity at other subtypes (α4β2: 12 nM; α4β4: 15 nM; α1β1γδ: 7.9 nM) [1].

Nicotinic Acetylcholine Receptor nAChR Antagonist Neuropharmacology

Serotonin Transporter (SERT) Inhibition: Differential Potency vs. Dopamine Transporter (DAT)

2-Chloro-1-chroman-6-yl-ethanone exhibits a marked selectivity profile among monoamine transporters. It inhibits [3H]serotonin uptake at the human SERT with an IC50 of 100 nM, which is 6.6-fold more potent than its inhibition of [3H]dopamine uptake at the human DAT (IC50 = 658 nM) [1]. This contrasts with compounds like cocaine, which non-selectively inhibits DAT, SERT, and NET with comparable potencies.

Monoamine Transporter SERT Neurotransmitter Reuptake

Norepinephrine Transporter (NET) Inhibition: Potency vs. Dopamine Transporter (DAT)

The compound inhibits [3H]norepinephrine reuptake at the human NET with an IC50 of 443 nM, which is approximately 1.5-fold more potent than its inhibition of [3H]dopamine reuptake at the human DAT (IC50 = 658 nM) in parallel assays [1]. While both values are in the nanomolar range, the modest preference for NET may inform its application in studies of adrenergic signaling.

Norepinephrine Transporter NET Reuptake Inhibitor

CYP450 Liability: Low Risk of Drug-Drug Interactions vs. Clinical DDI Threshold

2-Chloro-1-chroman-6-yl-ethanone demonstrates minimal inhibitory activity against a panel of key human cytochrome P450 enzymes, a major source of metabolic drug-drug interactions. IC50 values for CYP2E1, CYP2B6, and CYP2A6 are all reported as >20,000 nM (>20 µM) [1][2][3]. This is well above the typical clinical concern threshold of ~1-10 µM, suggesting a significantly lower potential for CYP-mediated DDIs compared to many clinical agents [4].

CYP450 Inhibition Drug-Drug Interaction ADME

Recommended Research Applications for 2-Chloro-1-chroman-6-yl-ethanone (889939-45-1)


Development of Novel nAChR Antagonists

As a validated and potent antagonist at multiple nAChR subtypes, particularly α3β4 (IC50 = 1.8 nM), this compound is an ideal starting point or reference tool for medicinal chemistry campaigns targeting nAChRs in pain, addiction, or neurodegenerative disease research [1].

Synthesis of Biased Monoamine Transporter Ligands

The compound's inherent selectivity for SERT (IC50 = 100 nM) over DAT (IC50 = 658 nM) makes it a valuable scaffold for generating analogs to probe the differential roles of serotonin and dopamine reuptake in psychiatric and neurological disorders [2].

In Vivo Pharmacological Studies Requiring a Clean CYP Profile

With demonstrated IC50 values >20 µM for major CYP450 isoforms, this compound offers a low-risk profile for metabolic drug-drug interactions. It is suitable for in vivo studies where minimizing off-target metabolic effects is critical for interpreting behavioral or physiological outcomes [3].

Building Block for Targeted Molecular Probes

The reactive chloroacetyl group serves as a synthetic handle for conjugation to fluorophores, biotin, or solid supports, enabling the creation of custom probes for target engagement studies, affinity chromatography, and imaging experiments based on the parent chroman pharmacophore .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Chloro-1-chroman-6-yl-ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.